molecular formula C13H16ClF3N2O B1450033 N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride CAS No. 1909318-58-6

N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride

Cat. No. B1450033
CAS RN: 1909318-58-6
M. Wt: 308.73 g/mol
InChI Key: RZZLRIYRLUFIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride” is a chemical compound with the CAS number 1909318-58-6 . It has a molecular weight of 308.73 and a molecular formula of C13H16ClF3N2O .


Molecular Structure Analysis

The molecular structure of “N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride” consists of a pyrrolidine ring, a benzyl group, a trifluoromethyl group, and a carboxamide group .

Scientific Research Applications

Agrochemical Applications

“N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride” is used in the agrochemical industry . Trifluoromethylpyridine (TFMP) derivatives, which include this compound, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

This compound is also used in the pharmaceutical industry . Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Intermediate for Synthesis of Crop-Protection Products

Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

Drug Discovery

The compound is used in drug discovery, particularly in the design of new molecules . It has shown excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

Migraine Treatment

Ubrogepant, a medicament used for acute migraine with or without visual disturbances, contains a trifluoromethyl group .

General Scientific Research

“N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride” is used in various scientific research areas. It aids in studying drug interactions and developing novel pharmaceuticals, owing to its unique properties and versatile applications.

properties

IUPAC Name

N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)12(6-7-17-9-12)11(19)18-8-10-4-2-1-3-5-10;/h1-5,17H,6-9H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZLRIYRLUFIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C(=O)NCC2=CC=CC=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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